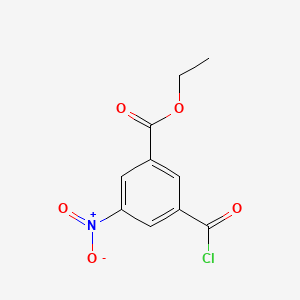

Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93951-16-7 |

|---|---|

Molecular Formula |

C10H8ClNO5 |

Molecular Weight |

257.63 g/mol |

IUPAC Name |

ethyl 3-carbonochloridoyl-5-nitrobenzoate |

InChI |

InChI=1S/C10H8ClNO5/c1-2-17-10(14)7-3-6(9(11)13)4-8(5-7)12(15)16/h3-5H,2H2,1H3 |

InChI Key |

ILPBPWRYTWVDGD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |

Other CAS No. |

93951-16-7 |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate CAS 93951-16-7 properties

An In-Depth Technical Guide to Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS 93951-16-7)

Section 1: Introduction and Strategic Overview

This compound is a bifunctional aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its structure is characterized by a central benzene ring substituted with three key functional groups: an ethyl ester, a nitro group, and a highly reactive acyl chloride. This specific arrangement makes it a valuable and versatile intermediate for the synthesis of more complex molecules.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The acyl chloride serves as an immediate and highly reactive handle for acylation reactions, while the nitro group can be chemically modified (e.g., reduced to an amine) in subsequent steps. The ethyl ester provides another point for potential modification, typically through hydrolysis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling protocols, designed for professionals engaged in chemical research and development.

Section 2: Chemical Identity and Physicochemical Properties

The fundamental properties of a chemical reagent are critical for its effective use in synthesis. The identity and predicted physicochemical parameters for this compound are summarized below.

Molecular Structure

The structure consists of a 1,3,5-substituted benzene ring, which imparts significant chemical and thermal stability.

Caption: Molecular Structure of this compound.

Data Summary Table

The following table summarizes the key identifiers and predicted properties for this compound. It is important to note that some physical properties are derived from computational predictions, as experimental data is not widely published.

| Property | Value | Source |

| CAS Number | 93951-16-7 | N/A |

| Molecular Formula | C₁₀H₈ClNO₅ | [1] |

| Molecular Weight | 257.63 g/mol | [1] |

| Predicted Boiling Point | 380.3 ± 27.0 °C | [1] |

| Predicted Density | 1.414 ± 0.06 g/cm³ | [1] |

| Synonyms | 3-Ethoxycarbonyl-5-nitrobenzoyl chloride | N/A |

Section 3: Synthesis and Manufacturing

The primary route to this compound involves the activation of its corresponding carboxylic acid precursor, 3-(ethoxycarbonyl)-5-nitrobenzoic acid. This transformation is a cornerstone of organic synthesis, converting a less reactive carboxylic acid into a highly electrophilic acyl chloride, primed for reaction with a wide range of nucleophiles.

Synthetic Workflow

The synthesis is logically approached as a two-step process starting from 5-nitroisophthalic acid. The first step involves a selective mono-esterification, followed by the chlorination of the remaining carboxylic acid.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Chlorination of 3-(Ethoxycarbonyl)-5-nitrobenzoic acid

This protocol is a representative procedure based on standard methods for converting carboxylic acids to acyl chlorides using thionyl chloride.[2][3]

Causality: Thionyl chloride (SOCl₂) is chosen as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl gas), which simplifies product purification. The reaction must be conducted under anhydrous conditions as the acyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.

Protocol:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or nitrogen inlet), suspend 3-(ethoxycarbonyl)-5-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂, ~5-10 equivalents). A non-protic solvent like toluene or dichloromethane can be used as a co-solvent if needed.

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic SOCl₂ vapors.

-

Purification: The resulting crude acyl chloride can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.

-

Validation: The identity and purity of the product should be confirmed by spectroscopic methods (IR, NMR) before use.

Section 4: Chemical Reactivity and Applications

The synthetic utility of this compound is dictated by the reactivity of the acyl chloride group.

Core Reactivity: Nucleophilic Acyl Substitution

The acyl chloride is a powerful electrophile that reacts readily with a variety of nucleophiles. This reaction is the primary application of the title compound, serving to introduce the ethyl 3-nitrobenzoyl moiety into other molecules.

-

Reaction with Alcohols: Forms the corresponding ester.

-

Reaction with Amines: Forms the corresponding amide. This is a particularly common application in drug development for linking molecular fragments.

-

Reaction with Water: Hydrolyzes to form the parent carboxylic acid. This is an undesirable side reaction, underscoring the need for anhydrous handling conditions.

Application as a Pharmaceutical Intermediate

The parent carboxylic acid, 3-carboxy-5-nitrobenzoic acid, is a known and important intermediate in the synthesis of iodinated X-ray contrast media, such as iotalamic acid and ioxitalamic acid.[4] The title compound, as the activated form of this acid, serves as a direct precursor for creating the amide linkages central to the structure of these diagnostic agents.

Secondary Reactivity: Nitro Group Reduction

A secondary, yet highly valuable, transformation is the reduction of the aromatic nitro group to an aniline. This is typically achieved using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This unmasks a nucleophilic amino group, enabling further derivatization at that position and dramatically expanding the synthetic possibilities.

Section 5: Spectroscopic Profile (Predictive Analysis)

-

¹H NMR: The spectrum is expected to show a triplet and a quartet in the upfield region (~1.4 ppm and ~4.4 ppm, respectively) characteristic of the ethyl group. The aromatic region would display three distinct signals, likely multiplets or broad singlets, significantly downfield due to the electron-withdrawing effects of the nitro, ester, and acyl chloride groups.

-

¹³C NMR: Key signals would include the methyl and methylene carbons of the ethyl group, aromatic carbons, and two distinct, highly deshielded carbonyl carbons. The acyl chloride carbonyl carbon would be expected to appear further downfield (approx. 165-170 ppm) than the ester carbonyl carbon (approx. 163-165 ppm).

-

IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands.

-

C=O Stretch (Acyl Chloride): A strong, sharp peak around 1780-1815 cm⁻¹.

-

C=O Stretch (Ester): A strong peak around 1720-1740 cm⁻¹.

-

Ar-NO₂ Stretch: Two strong bands, one asymmetric (~1520-1550 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹).

-

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 257 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of M⁺). Common fragmentation pathways would include the loss of the chlorine atom (-35/37), the ethoxy group (-45), and the entire chlorocarbonyl group (-63/65).

Section 6: Safety, Handling, and Storage

Trustworthiness: Acyl chlorides as a class are hazardous reagents. The safety protocols described here are based on the known reactivity of this functional group and data from structurally related compounds.[7][8]

Hazard Analysis

-

Corrosivity: The compound is expected to be highly corrosive. It causes severe skin burns and serious eye damage upon contact.[7]

-

Reactivity with Water: Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.

-

Toxicity: Inhalation of dust or vapors may cause severe respiratory tract irritation. Ingestion is harmful and can cause damage to the digestive tract.

Handling Protocol

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to control exposure to vapors and dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The container should be stored under an inert atmosphere.

-

Keep away from incompatible materials such as water, bases, alcohols, and amines.

Section 7: Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its trifunctional nature. The pronounced electrophilicity of the acyl chloride group allows for efficient coupling with nucleophiles, while the nitro and ester groups provide opportunities for subsequent chemical diversification. Its established role as a precursor in the synthesis of diagnostic agents highlights its relevance in the pharmaceutical industry. Proper understanding of its reactivity and adherence to stringent safety protocols are essential for leveraging the full synthetic potential of this versatile building block.

Section 8: References

-

Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987. PubChem. [Link]

-

SAFETY DATA SHEET. Philip Harris. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Ethyl 3-carboxy-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Ethyl 3-nitrobenzoate. ChemBK. [Link]

-

Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261. PubChem. [Link]

-

Ethyl 3-nitrobenzoate. NIST WebBook. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

-

Synthesis of ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate. PrepChem.com. [Link]

-

3,5-Dinitrobenzoyl chloride. Wikipedia. [Link]

-

Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Cheméo. [Link]

-

p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]

Sources

- 1. This compound | 93951-16-7 [m.chemicalbook.com]

- 2. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 3-carboxy-5-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

5-Nitroisophthalic acid monoethyl ester acid chloride synonyms

This technical monograph provides an in-depth analysis of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate (also known as 5-Nitroisophthalic acid monoethyl ester acid chloride), a critical pharmacophore intermediate in the synthesis of non-ionic iodinated contrast media.

Chemical Identity & Synonyms

Core Topic Analysis: The compound is a desymmetrized derivative of 5-nitroisophthalic acid. Its value lies in its bifunctionality: it possesses one stable ester group and one highly reactive acid chloride group, allowing for sequential, regioselective amidation—a requirement for synthesizing complex molecules like Iopamidol.

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | 5-Nitroisophthalic acid monoethyl ester acid chloride |

| CAS Registry Number | 93951-16-7 |

| Molecular Formula | |

| Molecular Weight | 257.63 g/mol |

| SMILES | CCOC(=O)C1=CC(=CC(=C1)C(=O)Cl)[O-] |

Validated Synonyms

To facilitate database searching and procurement, the following synonyms are recognized in industrial literature:

-

3-Chlorocarbonyl-5-nitrobenzoic acid ethyl ester[1]

-

Ethyl 5-nitro-3-chlorocarbonylbenzoate

-

3-Carboethoxy-5-nitrobenzoyl chloride

-

5-Nitroisophthaloyl chloride monoethyl ester

Synthetic Pathway & Mechanism

The synthesis of this compound requires a high degree of control to prevent the formation of the symmetric diester or the diacid chloride. The protocol below outlines the industrial standard for desymmetrization followed by activation.

Reaction Scheme (Graphviz Visualization)

The following diagram illustrates the transformation from the parent 5-Nitroisophthalic acid (5-NIPA) to the target acid chloride.

Figure 1: Step-wise synthesis of this compound from 5-NIPA.

Detailed Methodology

Step 1: Desymmetrization (Mono-esterification)

-

Reagents: 5-Nitroisophthalic acid, Ethanol (anhydrous),

(catalyst). -

Protocol: 5-NIPA is refluxed in ethanol. Unlike standard Fischer esterification where excess alcohol drives the reaction to the diester, this reaction is kinetically controlled or performed with stoichiometric limitations to favor the monoester.

-

Critical Control Point: Monitoring by HPLC is essential to stop the reaction before significant diester formation occurs. Unreacted starting material is removed via bicarbonate wash (solubility difference).

Step 2: Acyl Chloride Formation

-

Reagents: 5-Nitroisophthalic acid monoethyl ester, Thionyl Chloride (

), N,N-Dimethylformamide (DMF) catalyst. -

Mechanism:

-

Activation: DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than -

Substitution: The carboxylic acid oxygen attacks the electrophilic sulfur, forming a chlorosulfite intermediate.

-

Elimination: Chloride ion attacks the carbonyl carbon, collapsing the tetrahedral intermediate to release

(gas) and HCl (gas), driving the equilibrium forward.

-

-

Protocol: The monoester is suspended in a non-polar solvent (e.g., Toluene or DCM).

(1.2 eq) is added dropwise with catalytic DMF. The mixture is refluxed until gas evolution ceases. -

Purification: Excess

is removed via vacuum distillation. The product is moisture-sensitive and typically used immediately in the next step (telescoped process).

Applications in Drug Development: Iopamidol Synthesis

The primary utility of this compound is in the manufacturing of Iopamidol , a non-ionic X-ray contrast agent.

The Logic of Asymmetry

Synthesizing Iopamidol requires attaching two identical side chains (1,3-dihydroxyisopropylamine) to the benzene ring. However, the industrial route often utilizes the monoethyl ester acid chloride to introduce complexity or manage solubility before the final amidation steps.

Application Workflow

-

Amidation: The acid chloride (Target) reacts with a protected amine or specific linker.

-

Reduction: The nitro group (

) is reduced to an aniline ( -

Iodination: The aniline is iodinated at positions 2, 4, and 6 using Iodine Monochloride (ICl).

-

Final Amidation: The ester group is hydrolyzed and amidated to complete the structure.

Figure 2: Role of the acid chloride in the retrosynthetic logic of Contrast Media.

Handling, Stability, & Quality Control

As an acid chloride, this compound is inherently unstable in the presence of moisture.

Stability Profile

-

Hydrolysis Risk: Reacts rapidly with water to revert to the parent monoethyl ester and HCl.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at <4°C.

-

Container: Glass or Teflon-lined containers only. Corrodes metal.

Analytical Validation (QC)

To verify the identity of the synthesized chloride before use:

-

IR Spectroscopy: Look for the shift in the carbonyl stretch.

-

Ester

: ~1735 -

Acid Chloride

: ~1770–1780

-

-

Derivatization Check: React a small aliquot with methanol. Inject into GC/HPLC. The peak should match the diester (Dimethyl 5-nitroisophthalate or Ethyl Methyl 5-nitroisophthalate), confirming the active chloride was present.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12069, 5-Nitroisophthalic acid. Retrieved from [Link]

-

European Patent Office (2018). Process for the preparation of Iopamidol (EP Patent No. 3066071). Retrieved from [Link][2]

-

Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

Sources

Technical Guide: Monoethyl 5-Nitroisophthaloyl Chloride

The following is an in-depth technical guide and safety whitepaper for Monoethyl 5-nitroisophthaloyl chloride , chemically identified as Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate .

Safety, Synthesis, and Application in Asymmetric Drug Development

Executive Summary

Monoethyl 5-nitroisophthaloyl chloride (CAS: 93951-16-7) is a specialized bifunctional intermediate used primarily in the synthesis of asymmetric pharmaceutical agents and non-ionic X-ray contrast media. Its structural uniqueness lies in its desymmetrization of the 5-nitroisophthalic acid core: one carboxyl group is protected as an ethyl ester, while the other is activated as an acid chloride.

This dual-functionality allows researchers to sequentially introduce two different pharmacophores onto the benzene ring, a critical capability in the development of Targeted Protein Degraders (PROTACs) , Antibody-Drug Conjugates (ADCs) , and complex dendrimers .

This guide synthesizes critical safety data (MSDS/SDS) with practical handling protocols, ensuring scientific integrity and operational safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | Monoethyl 5-nitroisophthaloyl chloride; 3-Carboethoxy-5-nitrobenzoyl chloride |

| CAS Number | 93951-16-7 |

| Molecular Formula | C₁₀H₈ClNO₅ |

| Molecular Weight | 257.63 g/mol |

| Physical State | Pale yellow solid or semi-solid oil (dependent on purity/temperature) |

| Melting Point | 45–50 °C (Estimated based on structural analogs) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Decomposes in Water |

| SMILES | CCOC(=O)C1=CC(=CC(=C1)[O-])C(=O)Cl |

Hazard Identification & Toxicology (GHS Standards)

Signal Word: DANGER

This compound combines the high reactivity of an acyl chloride with the toxicity potential of a nitro-aromatic system. It functions as a powerful electrophile , capable of indiscriminately acylating biological nucleophiles (proteins, DNA).

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. | H314 |

| Serious Eye Damage | 1 | Causes serious eye damage. | H318 |

| Water Reactivity | N/A | Reacts violently with water. | EUH014 |

| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled (mucosal destruction). | H332 |

Mechanism of Toxicity

-

Acylation: The acid chloride moiety (-COCl) rapidly reacts with amino and hydroxyl groups in tissue, releasing hydrochloric acid (HCl). This causes immediate coagulative necrosis of the skin or pulmonary edema if inhaled.

-

Sensitization: As a reactive hapten, the compound can bind to skin proteins, potentially inducing Type IV hypersensitivity (allergic contact dermatitis) upon repeated exposure.

Safe Handling & Storage Protocol

Core Directive: Moisture exclusion is the primary safety and quality control parameter. Hydrolysis generates HCl gas and reverts the compound to the mono-ester acid, ruining stoichiometry in synthesis.

Engineering Controls

-

Primary Containment: All handling must occur within a Chemical Fume Hood or Glovebox .

-

Atmosphere: Handle under a blanket of dry Nitrogen (N₂) or Argon (Ar).

-

Vessel Venting: Reaction vessels must be vented through a scrubber (NaOH trap) to neutralize evolved HCl fumes.

Personal Protective Equipment (PPE) Matrix

| Zone | Recommended PPE | Rationale |

| Eyes | Chemical Splash Goggles + Face Shield | Protects against corrosive projectiles and HCl fumes. |

| Hands | Silver Shield / 4H Laminate (Primary) | Nitrile is permeable to some chlorinated aromatics; Laminate offers >4h breakthrough. |

| Respiratory | Full-face respirator with Acid Gas (E) and Organic Vapor (A) cartridges | Required if working outside a hood (e.g., spill cleanup). |

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerate).

-

Environment: Store under inert gas (Schlenk flask or sealed ampoule).

-

Incompatibilities: Water, Alcohols, Amines, Strong Bases, Oxidizers.

Emergency Response Protocols

CRITICAL WARNING: DO NOT USE WATER on the pure substance. Water addition causes a violent exothermic reaction and releases dense clouds of HCl gas.

Spill Management Logic

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Isolate: Stop ventilation if it spreads fumes to other rooms; otherwise, maximize hood exhaust.

-

Neutralize (Dry Method):

-

Cover the spill with dry lime , soda ash , or sodium bicarbonate .

-

Mix slowly to neutralize the acid chloride without adding water.

-

Sweep up the dry, neutralized waste into a chemical waste container.

-

-

Decontaminate: Only after bulk removal, wipe the surface with a dilute ammonia solution or soap and water.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer 100% Oxygen (trained personnel only). Do not perform mouth-to-mouth; use a bag-valve mask.

-

Skin Contact: Immediate drenching is required, but wipe off excess chemical first if possible to minimize the exotherm on the skin. Rinse for >15 minutes.

-

Eye Contact: Irrigate immediately for 30 minutes. Consult an ophthalmologist.

Synthesis & Application Context

The Role in Asymmetric Synthesis

In drug development, symmetry is often the enemy of specificity. 5-Nitroisophthalic acid is symmetrical. By converting it to the Monoethyl 5-nitroisophthaloyl chloride , chemists create a "Janus" molecule—two faces, two reactivities.

-

Site A (Acid Chloride): Highly reactive. Reacts at -78°C to 0°C with amines/alcohols.

-

Site B (Ethyl Ester): Less reactive. Requires heat or catalysis to react.

-

Site C (Nitro Group): Can be reduced to an aniline later for further functionalization.

Experimental Workflow (DOT Visualization)

The following diagram illustrates the standard workflow for using this intermediate to create an asymmetric diamide scaffold.

Figure 1: Synthetic pathway utilizing Monoethyl 5-nitroisophthaloyl chloride for the generation of asymmetric pharmaceutical scaffolds.

Protocol: Synthesis of the Target Intermediate

Derived from standard acid chloride synthesis protocols (Reference 1, 2).

-

Charge: Place 1.0 eq of Monoethyl 5-nitroisophthalate (CAS 22871-55-2) in a round-bottom flask.

-

Solvent: Suspend in anhydrous Toluene or use neat Thionyl Chloride (SOCl₂).

-

Catalyst: Add 2-3 drops of dry DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack type mechanism.

-

Reagent: Add 1.5 - 2.0 eq of Thionyl Chloride dropwise under N₂.

-

Reflux: Heat to 80°C for 2-4 hours until gas evolution (SO₂/HCl) ceases.

-

Workup: Evaporate excess SOCl₂ under reduced pressure. Azeotrope with dry toluene to remove traces of thionyl chloride.

-

Result: The residue is the Monoethyl 5-nitroisophthaloyl chloride , used directly in the next step without purification to prevent hydrolysis.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12172957, Ethyl 3-chloro-5-nitrobenzoate. Retrieved from [Link]

-

Organic Syntheses (2011). Reaction of Carboxylic Acids with Thionyl Chloride. Master Organic Chemistry. Retrieved from [Link]

- European Chemicals Agency (ECHA).C&L Inventory: Acid Chlorides and Nitrobenzoic Derivatives.

Ethyl 3-chlorocarbonyl-5-nitrobenzoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 3-chlorocarbonyl-5-nitrobenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-chlorocarbonyl-5-nitrobenzoate, a specialized chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the compound's fundamental properties, a reasoned synthesis protocol, potential applications, and critical safety protocols, grounded in established chemical principles.

Compound Identification and Physicochemical Properties

Ethyl 3-chlorocarbonyl-5-nitrobenzoate, systematically named 3-Ethoxycarbonyl-5-nitrobenzoyl chloride , is a bifunctional molecule featuring both an ethyl ester and a reactive acyl chloride group. This structure makes it a valuable intermediate for introducing a substituted benzoyl moiety in multi-step organic syntheses. Its core properties are derived from its structure, which consists of a benzene ring substituted with an ethoxycarbonyl group, a chlorocarbonyl group, and a nitro group.

The molecular formula and weight have been calculated based on its structure.

Table 1: Core Physicochemical Properties

| Property | Value |

| Systematic Name | 3-Ethoxycarbonyl-5-nitrobenzoyl chloride |

| Common Name | Ethyl 3-chlorocarbonyl-5-nitrobenzoate |

| Molecular Formula | C₁₀H₈ClNO₅ |

| Molecular Weight | 257.63 g/mol |

| CAS Number | Not readily available |

| Appearance | Expected to be a solid at room temperature |

Proposed Synthesis and Mechanistic Rationale

A direct, published synthesis for Ethyl 3-chlorocarbonyl-5-nitrobenzoate is not widely available. However, a robust and logical two-step synthetic pathway can be designed starting from the commercially available 5-nitroisophthalic acid . This approach relies on the differential reactivity of the two carboxylic acid groups through controlled reaction conditions.

Step 1: Selective Monoesterification

The initial and most critical step is the selective monoesterification of 5-nitroisophthalic acid to produce Ethyl 3-carboxy-5-nitrobenzoate. This intermediate is a known compound used in the preparation of various clinically significant molecules.[1]

-

Causality of Experimental Choice: Direct esterification using a large excess of ethanol with an acid catalyst would likely lead to the formation of the diester. To favor the mono-ester, the reaction is conducted with a carefully controlled amount of ethanolic hydrochloric acid.[1] This ensures that, statistically, the reaction is more likely to proceed on only one of the two carboxylic acid sites before the product precipitates or is isolated.

Experimental Protocol: Synthesis of Ethyl 3-carboxy-5-nitrobenzoate[1]

-

Dissolve 5-nitroisophthalic acid (1 equivalent) in a 1.5 M solution of hydrochloric acid in ethanol.

-

Stir the mixture at an elevated temperature (e.g., 50°C) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a solution of sodium chloride in water to precipitate the product.

-

Filter the crude product and wash with water.

-

Purify the product by suspending it in a sodium bicarbonate solution to dissolve any remaining diacid, followed by filtration. The filtrate containing the desired mono-ester salt is then acidified to re-precipitate the purified product, which is collected by filtration.

Step 2: Conversion to Acyl Chloride

The second step involves the conversion of the remaining carboxylic acid group on Ethyl 3-carboxy-5-nitrobenzoate to a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl). A similar procedure is employed for the synthesis of related bromo-nitrobenzoate esters.[2]

-

Causality of Experimental Choice: Thionyl chloride is a powerful chlorinating agent that readily converts carboxylic acids to acyl chlorides under relatively mild conditions. The reaction is typically performed in an inert solvent, and a slight excess of thionyl chloride ensures complete conversion.

Experimental Protocol: Synthesis of Ethyl 3-chlorocarbonyl-5-nitrobenzoate

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend Ethyl 3-carboxy-5-nitrobenzoate (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or toluene.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) to the suspension at 0°C with stirring.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes clear.

-

Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.

-

The resulting crude product, Ethyl 3-chlorocarbonyl-5-nitrobenzoate, can be purified by distillation under high vacuum or used directly in subsequent steps.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Applications in Research and Drug Development

Ethyl 3-chlorocarbonyl-5-nitrobenzoate is not an end-product but a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be addressed in a stepwise manner to build molecular complexity.

-

Acyl Chloride Reactivity: The chlorocarbonyl group is a highly reactive electrophile, ideal for forming amide or ester bonds. This makes the compound an excellent reagent for coupling with amines or alcohols to introduce the 3-ethoxycarbonyl-5-nitrobenzoyl scaffold. This is a common strategy in the synthesis of complex molecules, including potential drug candidates where amide bonds are prevalent.

-

Nitro Group Transformation: The nitro group serves as a masked amine. It is relatively inert to many reaction conditions used to modify the acyl chloride, but it can be selectively reduced to an aniline derivative at a later stage. This resulting amino group is a crucial precursor in many pharmaceutical compounds, including kinase inhibitors and antibacterials.[3][4] For instance, substituted benzoic acid derivatives are foundational in the development of EGFR inhibitors for cancer therapy and novel antimicrobials to combat drug-resistant bacteria.[3][4]

-

Role in Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based drug discovery (FBDD). The central phenyl ring, decorated with versatile functional groups, allows for systematic exploration of chemical space around a target protein's binding pocket. The development of new bioactive molecules often relies on such strategic building blocks.[5]

Safety, Handling, and Storage

As an acyl chloride, Ethyl 3-chlorocarbonyl-5-nitrobenzoate is expected to be a hazardous substance requiring strict safety protocols. The safety data for related compounds like 3-Nitrobenzoyl Chloride provides a strong basis for its handling procedures.[6][7][8]

Table 2: Hazard and Precautionary Information

| Hazard Class | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage.[6][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7] |

| Moisture Sensitive | Reacts with water (hydrolyzes) to release corrosive hydrochloric acid gas. Handle and store in a dry, inert atmosphere (e.g., under nitrogen or argon). Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9] |

| Toxicity | Toxic if it comes into contact with skin and harmful if inhaled.[6] Do not breathe dust or vapors. Use only in a well-ventilated area or a chemical fume hood. |

| First Aid | Eyes: Immediately rinse with water for several minutes.[6][7] Skin: Take off contaminated clothing immediately and rinse skin with water.[6] Inhalation: Move person to fresh air.[6] In all cases of exposure, seek immediate medical attention. |

Experimental Handling Workflow

Caption: Safe handling workflow for moisture-sensitive acyl chlorides.

References

-

PubChem. Ethyl 3-chloro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Zou, Y., et al. Ethyl 3-carboxy-5-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 2009. [Link]

-

PrepChem. Synthesis of ethyl 4-(4'-chlorobenzoyl)-3-hydroxy-5-nitrobenzoate. [Link]

-

ChemBK. Ethyl 3-nitrobenzoate. [Link]

-

Cheméo. Ethyl 3-nitrobenzoate. [Link]

-

National Institute of Standards and Technology (NIST). Ethyl 3-nitrobenzoate. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]

-

Valdés-García, G., et al. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI, 2023. [Link]

-

Abd Al Rahim, N. A., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. RSC Advances, 2024. [Link]

-

Al-Sha'er, M. A., et al. Marine-Derived Compounds as Potential Inhibitors of Hsp90 for Anticancer and Antimicrobial Drug Development: A Comprehensive In Silico Study. MDPI, 2023. [Link]

-

PubChem. Ethyl 5-formyl-3-methoxy-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. Ethyl 3-carboxy-5-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of 5-Nitroisophthalic Acid Monoethyl Ester Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-nitroisophthalic acid monoethyl ester chloride, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of data points to offer insights into the practical application and handling of this reactive compound, ensuring both scientific accuracy and operational safety.

Chemical Identity and Structure

5-Nitroisophthalic acid monoethyl ester chloride, also known by its systematic IUPAC name ethyl 5-(chlorocarbonyl)-3-nitrobenzoate , is a derivative of 5-nitroisophthalic acid. It possesses a unique trifunctional structure with an ethyl ester, a nitro group, and a reactive acyl chloride moiety attached to a benzene ring. This distinct arrangement of functional groups makes it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

The hierarchical relationship of this compound with its parent molecules is crucial for understanding its reactivity and synthesis.

Caption: Synthesis pathway from the parent acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| Systematic Name | ethyl 5-(chlorocarbonyl)-3-nitrobenzoate |

| Synonym | 5-Ethoxycarbonyl-3-nitrobenzoyl chloride |

| CAS Number | 93951-16-7 |

| Molecular Formula | C10H8ClNO5 |

| Molecular Weight | 257.63 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)C(=O)Cl)[O-] |

Physicochemical Properties

The physical properties of 5-nitroisophthalic acid monoethyl ester chloride are influenced by its aromatic nature, the presence of polar functional groups, and its relatively high molecular weight. While extensive experimental data for this specific compound is not widely published, we can infer and predict its properties based on available data for its precursors and analogous structures.

Table 2: Physical Properties

| Property | Value | Source/Basis |

| Appearance | Expected to be a crystalline solid | Based on parent compound and similar acyl chlorides |

| Melting Point | Data not available; likely higher than the parent monoester | Inferred from related compounds |

| Boiling Point | 380.3 ± 27.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.414 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF). | General reactivity of acyl chlorides |

The precursor, 5-nitroisophthalic acid monoethyl ester (CAS: 22871-55-2) , is a solid at room temperature. Its crystal structure reveals a monoclinic system. The carboxylic acid and ethyl ester groups are nearly coplanar with the benzene ring, while the nitro group is slightly out of plane. This planarity can influence intermolecular interactions and, consequently, its physical properties.

Spectral Data and Characterization

3.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the acyl chloride, ester, and nitro functional groups.

-

C=O stretch (acyl chloride): A strong, sharp absorption band is anticipated in the region of 1770-1815 cm⁻¹ . This is typically at a higher frequency than the ester carbonyl.

-

C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹ .

-

N-O stretch (nitro group): Two distinct strong absorption bands are expected, one asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .

-

C-O stretch (ester): An absorption band in the region of 1000-1300 cm⁻¹ .

-

C-Cl stretch: An absorption band in the region of 650-850 cm⁻¹ .

-

Aromatic C=C stretches: Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the aromatic and ethyl protons. The aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the nitro, ester, and acyl chloride groups.

-

Aromatic Protons: Three distinct signals in the δ 8.0-9.0 ppm range. The exact chemical shifts will depend on the coupling patterns.

-

Ethyl Protons: A quartet (CH₂) around δ 4.4-4.6 ppm and a triplet (CH₃) around δ 1.4-1.5 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the ethyl group carbons.

-

Carbonyl Carbons: The acyl chloride carbonyl is expected to be the most downfield, likely in the δ 165-175 ppm region, followed by the ester carbonyl.

-

Aromatic Carbons: Signals for the six aromatic carbons will appear in the δ 120-150 ppm region. The carbon attached to the nitro group will be significantly deshielded.

-

Ethyl Carbons: The CH₂ carbon will be around δ 60-65 ppm, and the CH₃ carbon will be around δ 13-15 ppm.

3.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak: m/z = 257 (for ³⁵Cl) and 259 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Fragmentation: Loss of Cl (m/z = 222), loss of OEt (m/z = 212), and loss of the entire ester group are plausible fragmentation pathways.

Synthesis and Reactivity

5-Nitroisophthalic acid monoethyl ester chloride is typically synthesized from its corresponding carboxylic acid, 5-nitroisophthalic acid monoethyl ester.

Caption: General synthesis workflow.

Experimental Protocol: Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester Chloride

This protocol is adapted from a similar synthesis and should be optimized for specific laboratory conditions.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitroisophthalic acid monoethyl ester in an inert solvent such as toluene or dichloromethane.

-

Chlorination: Slowly add an excess of thionyl chloride (SOCl₂) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Reactivity: As an acyl chloride, this compound is highly reactive towards nucleophiles.[2] It will readily react with water, alcohols, amines, and other nucleophilic reagents to form the corresponding carboxylic acid, esters, amides, etc.[2] The presence of the electron-withdrawing nitro group can further enhance the electrophilicity of the acyl chloride carbonyl carbon.

Safety and Handling

5-Nitroisophthalic acid monoethyl ester chloride is expected to be a corrosive and moisture-sensitive compound. Proper handling procedures are critical to ensure laboratory safety.

5.1. Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors can cause irritation and tearing of the eyes.

-

Moisture Sensitive: Reacts with water to produce hydrochloric acid, a corrosive and toxic gas.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: Harmful if swallowed.

5.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the risk of inhalation is high, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.

5.3. Handling and Storage

-

Handle the compound in a fume hood to avoid inhalation of vapors.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents.

-

In case of a spill, do not use water. Neutralize with a dry, inert absorbent material such as sand or sodium bicarbonate.

Applications in Drug Development

The trifunctional nature of 5-nitroisophthalic acid monoethyl ester chloride makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The acyl chloride provides a reactive handle for amide bond formation, a common linkage in many drug molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The ethyl ester provides a site for modification or can be hydrolyzed back to a carboxylic acid.

Conclusion

5-Nitroisophthalic acid monoethyl ester chloride is a highly reactive and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery and development. A thorough understanding of its physical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in a research setting. While some physical data is currently based on predictions, this guide provides a solid foundation for researchers working with this compound.

References

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

Sources

Methodological & Application

Synthesis of iodinated X-ray contrast media using 5-nitroisophthalic derivatives

Executive Summary

This application note details the synthesis of Iopamidol , a gold-standard non-ionic monomeric X-ray contrast medium (ICM), utilizing 5-nitroisophthalic acid as the starting scaffold.[1] Unlike legacy ionic agents (e.g., Diatrizoate), non-ionic media require rigorous control over side-chain hydrophilicity to minimize osmolality and chemotoxicity.

This guide departs from traditional textbook methods by focusing on Process Intensification (PI) strategies used in modern pharmaceutical manufacturing. We prioritize the Iodine/Iodate (

Strategic Process Workflow

The synthesis is divided into four critical phases. The following diagram illustrates the chemical logic flow, highlighting the transformation from a simple nitro-aromatic to a complex, hyper-soluble tri-iodinated amide.

Figure 1: Strategic workflow for Iopamidol synthesis. The "Green Chemistry Loop" in Step 2 minimizes iodine waste, a critical cost factor.

Detailed Protocols & Causality

Phase 1: Preparation of the Nucleophilic Core (Reduction)

The nitro group is a meta-director, preventing the necessary iodination. We must reduce it to an amine (ortho/para director) to activate positions 2, 4, and 6.

-

Reagents: 5-Nitroisophthalic acid, 5% Pd/C, Methanol/Water.

-

Mechanism: Catalytic Hydrogenation.

Protocol:

-

Suspend 5-nitroisophthalic acid (1.0 eq) in water (5 vol). Add NaOH to adjust pH to ~8.0 (dissolution).

-

Charge 5% Pd/C catalyst (5 wt% loading).

-

Pressurize reactor to 5 bar

at 50°C. -

Critical Control Point: Monitor

uptake. The reaction is exothermic. Runaway temperatures >80°C can cause decarboxylation. -

Filter catalyst hot. Acidify filtrate with HCl to pH 3.0 to precipitate 5-aminoisophthalic acid .

-

Yield expectation: >95%.

Phase 2: The Tri-Iodination (The "Heart" of the Synthesis)

Why not ICl? Iodine Monochloride is corrosive, difficult to handle, and produces HCl waste. The Iodine/Iodate method generates the electrophile in situ and recycles iodide ions, maximizing atom economy.

-

Reagents: 5-Aminoisophthalic acid, Iodine (

), Potassium Iodate ( -

Mechanism: Electrophilic Aromatic Substitution via the iodonium ion (

).

Protocol:

-

Suspend 5-aminoisophthalic acid (100 g) in water (1 L).

-

Add HCl (37%) to adjust pH < 1.[4]0. Causality: Low pH is required to generate the reactive electrophile from iodate, but if pH is too low (<0.1), the amine protonates (

), deactivating the ring. Maintain pH 0.5–1.0. -

Heat to 75°C.

-

Add Solid Iodine (

, 1.2 eq) and Potassium Iodate (-

Reaction:

(Regeneration of Iodine).

-

-

Stir for 12 hours at 80°C.

-

Cool to 20°C. Quench excess iodine with Sodium Bisulfite (

). -

Filter the precipitate: 5-amino-2,4,6-triiodoisophthalic acid (5-ATIPA) .

-

Purification: Dissolve in dilute NaOH, treat with activated carbon, and re-precipitate with HCl.

Phase 3: Activation and Chiral Decoration

To make the molecule water-soluble and non-ionic, we must convert the carboxylic acids into amides using Serinol (2-amino-1,3-propanediol). However, the bulky iodine atoms create steric hindrance. We first convert the acids to acid chlorides.

-

Intermediate: L-5-(2-acetoxypropionylamino)-2,4,6-triiodoisophthalic acid dichloride.[5]

Protocol:

-

Chlorination: Suspend dried 5-ATIPA in Thionyl Chloride (

, excess). Add catalytic DMF. Reflux until gas evolution stops. Distill off excess -

Acylation: Dissolve the dichloride in Dimethylacetamide (DMAC).

-

Add (S)-2-acetoxypropionyl chloride (2.2 eq) dropwise at 0-5°C.

-

Note: This step installs the chiral "linker" at the aromatic amine. The acetoxy group protects the hydroxyl during the subsequent amidation.

-

-

Stir at RT for 6 hours.

Phase 4: Amidation and Final Deprotection

This step creates the "non-ionic" character.

Protocol:

-

Amidation: To the reaction mixture from Phase 3, add Serinol (4.5 eq) and Triethylamine (base scavenger).

-

Heat to 50°C for 24 hours. The nucleophilic amine of serinol attacks the acid chlorides.

-

Steric Challenge: Due to ortho-iodines, this reaction is slow. Ensure anhydrous conditions to prevent hydrolysis back to the acid.

-

-

Hydrolysis (Deprotection): The product currently has acetate esters on the side chain.

-

Add NaOH (aq) to the mixture to raise pH to 11.0. Heat to 40°C for 2 hours. This cleaves the acetate groups, revealing the free hydroxyls.

-

Neutralization: Adjust pH to 7.0 with HCl.

Purification and Quality Control

Crude Iopamidol contains salts (NaCl) and trace aromatic impurities.

Purification Protocol:

-

Desalting: Pass the aqueous solution through a train of ion-exchange resins:

-

Cation Exchange (Strong Acid, H+ form).

-

Anion Exchange (Weak Base, OH- form).

-

-

Crystallization: Concentrate the desalted solution. Reflux in Ethanol (or 2-Methoxyethanol).[6] Iopamidol crystallizes upon cooling; impurities remain in the mother liquor.

QC Specifications (Table 1):

| Parameter | Specification | Analytical Method |

| Appearance | White crystalline powder | Visual |

| Purity | > 99.0% | HPLC (C18 Column, Water/Acetonitrile) |

| Free Aromatic Amine | < 0.05% | Diazotization Titration |

| Iodide ( | < 20 ppm | Potentiometric Titration |

| Heavy Metals | < 10 ppm | ICP-MS |

| Specific Rotation | Polarimetry |

References

-

Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid (5-ATIPA)

- Source: ChemicalBook & Patent Liter

- Context: Describes the iodination of 5-aminoisophthalic acid using in acidic media.

-

URL:

-

Iopamidol Industrial Synthesis & Purification

- Source: QuickCompany / Vertex AI Search Results.

- Context: Details the conversion of 5-ATIPA to Iopamidol via the acid chloride route and serinol amid

-

URL:

-

Green Chemistry in Iodination

- Source: PMC / NIH.

- Context: Electrochemical and Iodate-based methods to reduce iodine waste.

-

URL:

-

Purification of Iohexol/Iopamidol Intermediates

- Source: WIPO.

- Context: Downstream processing, resin treatment, and crystalliz

-

URL:[7]

Sources

- 1. RU2657238C2 - Process for preparation of iopamidol - Google Patents [patents.google.com]

- 2. A kind of preparation method of 5-amino-2,4,6-triiodoisophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. A New Process For The Synthesis Of High Pure Iopamidol And Its [quickcompany.in]

- 6. chemicaljournals.com [chemicaljournals.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Note: Chemoselective Amidation of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Executive Summary

This application note details the protocol for the chemoselective aminolysis of ethyl 3-(chlorocarbonyl)-5-nitrobenzoate (referred to herein as Substrate A ). This reaction is a cornerstone in fragment-based drug discovery (FBDD), utilized to generate libraries of 3,5-disubstituted benzamides.

The presence of the electron-withdrawing nitro group (-NO₂) at the C5 position significantly enhances the electrophilicity of the acyl chloride, necessitating precise temperature control to prevent side reactions. This guide provides a robust, self-validating method to couple primary and secondary amines to Substrate A while preserving the ethyl ester moiety for subsequent synthetic manipulations.

Chemical Context & Reactivity Profile[1][2][3]

Structural Analysis

Substrate A is a derivative of 5-nitroisophthalic acid.[1] Its reactivity is defined by three functional groups:

-

Acyl Chloride (C3): The primary electrophile. Highly reactive due to the leaving group ability of chloride (

) and the inductive withdrawal from the aromatic ring. -

Nitro Group (C5): A strong electron-withdrawing group (EWG). Through induction (

) and resonance ( -

Ethyl Ester (C1): A masked carboxylic acid. While susceptible to nucleophilic attack, it is orders of magnitude less reactive than the acyl chloride, allowing for high chemoselectivity under controlled conditions.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The amine nucleophile attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[2] The carbonyl bond reforms, expelling the chloride ion. A base is required to neutralize the generated HCl and drive the equilibrium forward.[2]

Figure 1: Mechanistic pathway of the aminolysis reaction.[3]

Experimental Protocol

Materials & Reagents

| Component | Role | Specifications |

| This compound | Substrate | >97% purity, store under N₂ |

| Amine (R-NH₂) | Nucleophile | 1.05 – 1.10 equivalents |

| Dichloromethane (DCM) | Solvent | Anhydrous (Water <50 ppm) |

| Triethylamine (TEA) or DIPEA | Base | 1.2 – 1.5 equivalents (Dry) |

| Nitrogen/Argon | Inert Gas | Balloon or manifold |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask to room temperature under a stream of nitrogen.

-

Dissolve Substrate A (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Note: If Substrate A is solid, ensure complete dissolution. If it appears cloudy, it may have partially hydrolyzed; filter if necessary.

-

Step 2: Temperature Control

-

Cool the reaction vessel to 0 °C using an ice/water bath.

-

Rationale: The nitro-activated acyl chloride is hyper-reactive. Lowering the temperature suppresses potential side reactions (e.g., attack on the ester or reaction with trace moisture).

-

Step 3: Nucleophile Addition

-

In a separate vial, mix the Amine (1.05 equiv) and Base (TEA/DIPEA, 1.2 equiv) in a minimal amount of anhydrous DCM.

-

Add the Amine/Base solution dropwise to the reaction flask over 10–15 minutes.

-

Observation: Fuming may occur (HCl formation neutralized by base).[2] A precipitate (Triethylammonium chloride) often forms immediately.

-

Step 4: Reaction & Monitoring

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT).

-

Monitor by TLC (typically 30–50% EtOAc/Hexanes) or LC-MS.

-

Target: Disappearance of the starting material peak/spot.

-

Timeframe: Reaction is usually complete within 1–2 hours.

-

Step 5: Workup (The "Wash" Cycle)

-

Quench: Add water to the reaction mixture.

-

Phase Separation: Transfer to a separatory funnel.

-

Acid Wash: Wash organic layer with 1M HCl (2x).

-

Purpose: Removes unreacted amine and the organic base (TEA/DIPEA).

-

Caution: Do not use strong acid if your product amine is acid-sensitive (e.g., acetals). Use 10% Citric Acid instead.

-

-

Base Wash: Wash organic layer with Saturated NaHCO₃ (2x).

-

Purpose: Removes any 3-carboxy-5-nitrobenzoate (hydrolysis byproduct).

-

-

Drying: Wash with Brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Analytical Characterization

Successful synthesis is confirmed by the following spectral features:

-

¹H NMR (CDCl₃):

-

Amide NH: Broad singlet, typically

6.0 – 8.5 ppm (highly dependent on amine). -

Aromatic Protons: Three distinct signals for the 3,5-disubstituted ring (approx

8.5 – 9.0 ppm). The proton between the nitro and ester groups is often the most deshielded. -

Ethyl Ester: Quartet (

4.4 ppm) and Triplet (

-

-

IR Spectroscopy:

-

Ester C=O: ~1720 cm⁻¹.

-

Amide C=O: ~1650–1690 cm⁻¹ (distinct from ester).

-

Nitro: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acyl Chloride | Ensure DCM is anhydrous. Use fresh bottle of Substrate A. |

| Bis-acylation | Excess Substrate A | Ensure strict 1:1 stoichiometry or slight excess of amine. |

| Ester Hydrolysis | Base too strong / Aqueous exposure | Avoid hydroxide bases (NaOH). Use organic bases (TEA/DIPEA) in non-aqueous media.[5] |

| Product in Aqueous Layer | Product is polar/zwitterionic | If the amide product is highly polar, skip the acid/base washes. Use column chromatography (DCM:MeOH). |

Safety Considerations

-

Acyl Chlorides: Potent lachrymators and corrosive. Handle only in a fume hood. Hydrolysis releases HCl gas.

-

Nitro Compounds: Potentially explosive if heated under confinement. Do not distill residues to dryness at high temperatures.

-

DCM: Suspected carcinogen. Use proper PPE (nitrile gloves, safety glasses).

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

BenchChem. (2025).[2] Application Notes: Aminolysis of Acyl Chlorides.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for Nucleophilic Acyl Substitution mechanisms).

Sources

One-pot synthesis of 5-nitroisophthalic acid monoethyl ester acid chloride

Application Notes and Protocols

Topic: One-Pot Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester Acid Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Nitroisophthalic acid monoethyl ester acid chloride is a highly versatile trifunctional building block, valuable in the synthesis of complex pharmaceutical intermediates, polymers, and specialty chemicals. Its structure incorporates a nitro group for further functionalization (e.g., reduction to an amine), a stable ethyl ester, and a reactive acid chloride moiety for amide or ester linkages. This document provides a comprehensive guide to a streamlined one-pot synthesis protocol, designed to maximize efficiency and yield by eliminating the need for isolation of the monoester intermediate. The protocol begins with commercially available 5-nitroisophthalic acid and proceeds through a controlled monoesterification followed by in-situ chlorination. This application note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and offers insights into process control and safety.

Scientific Principles and Strategic Rationale

The synthesis of the target compound involves two sequential chemical transformations performed in a single reaction vessel: (1) selective Fischer monoesterification of a dicarboxylic acid and (2) conversion of the remaining carboxylic acid to an acyl chloride.

1.1. Selective Monoesterification

5-Nitroisophthalic acid possesses two carboxylic acid groups of identical reactivity. Achieving selective mono-functionalization in a one-pot process is a significant challenge. The strategy employed here relies on precise stoichiometric control of the alcohol (ethanol). By introducing approximately one molar equivalent of ethanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid), the reaction equilibrium is biased towards the formation of the monoester. While the formation of diester and unreacted starting material is statistically possible, careful control of reaction time and temperature allows for the accumulation of the desired monoester intermediate.[1][2] The nitro group, being strongly electron-withdrawing, slightly deactivates the carboxylic acid groups, but this effect is symmetrical.

1.2. In-Situ Acyl Chloride Formation

Following the esterification step, the reaction mixture, containing the 5-nitroisophthalic acid monoethyl ester, is directly treated with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this protocol due to its efficacy and the convenient nature of its byproducts.[3][4] The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[5][6] A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4][7]

Caption: Mechanism of acyl chloride formation using thionyl chloride.

1.3. The One-Pot Advantage

The primary advantage of this one-pot approach is process intensification. By avoiding the isolation and purification of the monoester intermediate, this protocol significantly reduces reaction time, solvent usage, and potential material loss. This makes the process more economical and environmentally benign ("greener") than a traditional multi-step synthesis. The key to success lies in selecting a solvent system compatible with both reaction stages and in the careful, sequential addition of reagents.

Experimental Protocol

2.1. Materials and Reagents

| Reagent/Material | Grade | Molar Mass ( g/mol ) | CAS No. | Supplier | Notes |

| 5-Nitroisophthalic Acid | ≥98% | 211.13 | 618-88-2 | Standard Vendor | Must be thoroughly dried before use.[8] |

| Ethanol (Absolute) | Anhydrous, ≥99.5% | 46.07 | 64-17-5 | Standard Vendor | Use anhydrous grade to avoid side reactions. |

| Thionyl Chloride (SOCl₂) | ≥99% | 118.97 | 7719-09-7 | Standard Vendor | Highly corrosive and moisture-sensitive. Handle in a fume hood. |

| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | 98.08 | 7664-93-9 | Standard Vendor | Strong acid and dehydrating agent. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | 72.11 | 109-99-9 | Standard Vendor | Use a dry, non-protic solvent. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | 73.09 | 68-12-2 | Standard Vendor | Used as a catalyst for chlorination. |

| Hexanes | Anhydrous | - | 110-54-3 | Standard Vendor | For precipitation/crystallization. |

2.2. Equipment

-

Three-neck round-bottom flask (dried in an oven)

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

2.3. Step-by-Step Procedure

Caption: Workflow for the one-pot synthesis.

-

Reaction Setup: In a 500 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-nitroisophthalic acid (21.1 g, 100 mmol).

-

Solvent Addition: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the suspension under a nitrogen atmosphere.

-

Catalyst and Reagent Addition (Esterification): Carefully add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) as the catalyst. In a separate flask, prepare a solution of absolute ethanol (6.4 mL, 110 mmol, 1.1 eq) in 20 mL of anhydrous THF. Add this ethanol solution dropwise to the stirring suspension over 15 minutes.

-

Monoesterification Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the appearance of the monoester product.

-

Cooling and Catalyst Addition (Chlorination): After the esterification is deemed complete, cool the reaction mixture to 0°C using an ice bath. Once cooled, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 mL).

-

Chlorinating Agent Addition: While maintaining the temperature at 0°C, add thionyl chloride (11.0 mL, 150 mmol, 1.5 eq) dropwise via a dropping funnel over 30 minutes. Vigorous gas evolution (HCl, SO₂) will be observed. Ensure the reaction is well-vented into a scrubber system (e.g., NaOH solution).

-

Acyl Chloride Formation: After the addition is complete, allow the reaction to slowly warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours until gas evolution ceases. The reaction mixture should become a clear, homogeneous solution.

-

Isolation: Cool the reaction mixture to room temperature. Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude product, a yellow-orange solid or oil, is 5-nitroisophthalic acid monoethyl ester acid chloride.

-

Purification (Optional): The crude product is often of sufficient purity for subsequent reactions. If higher purity is required, it can be recrystallized. Dissolve the crude product in a minimal amount of warm, dry dichloromethane or chloroform and precipitate by adding cold anhydrous hexanes. Filter the resulting solid under a dry atmosphere and dry in a vacuum desiccator.

Safety and Hazard Management

-

5-Nitroisophthalic Acid: May cause skin, eye, and respiratory irritation.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[4][6] All operations must be conducted in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a sodium bicarbonate solution ready for quenching spills.

-

Sulfuric Acid: A strong corrosive acid. Handle with extreme care, wearing appropriate PPE.

-

Pressure Buildup: The reaction generates gaseous byproducts (HCl and SO₂). Ensure the system is not sealed and is properly vented through a drying tube and a base scrubber to neutralize acidic gases.

Troubleshooting and Key Insights

-

Low Yield of Monoester: If significant amounts of diester or unreacted starting material are observed, the stoichiometry of ethanol is critical. Use precisely 1.05-1.1 equivalents. A shorter reaction time for the esterification step can also favor the monoester.

-

Incomplete Chlorination: If the final product still contains the carboxylic acid, ensure the thionyl chloride used is fresh and the entire system was kept anhydrous. Moisture will readily hydrolyze both the thionyl chloride and the product acid chloride.[6] Extending the reflux time for the chlorination step may also be necessary.

-

Dark Product Color: The crude product is typically a shade of yellow or orange. A very dark or black color may indicate decomposition due to excessive heating. Ensure temperature control is maintained throughout the process.

References

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.

- Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di-C1-C4-alkyl esters.

-

Knowledge. (2025, January 15). CAS 618-88-2 5-Nitroisophthalic acid use and synthesis method. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroisophthalic acid. Retrieved from [Link]

Sources

- 1. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 2. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzoate Esters for Pharmaceutical Synthesis

Introduction

The catalytic hydrogenation of substituted nitrobenzoates represents a cornerstone transformation in modern pharmaceutical synthesis. This robust and efficient method provides access to substituted aminobenzoates, which are critical building blocks for a vast array of therapeutic agents.[1] The resulting aminobenzoate scaffold, with its versatile amino and carboxyl functionalities, is integral to the synthesis of drugs with applications ranging from local anesthetics to anticancer and anti-inflammatory agents.[1][2][3][4] For example, ethyl 4-aminobenzoate, also known as benzocaine, is a widely used local anesthetic.[4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and critical safety considerations for the successful execution of this pivotal reaction.

Scientific Principles and Mechanistic Overview

Catalytic hydrogenation is a process that adds hydrogen across a functional group, in this case, reducing a nitro group (-NO₂) to a primary amine (-NH₂). The reaction is facilitated by a metal catalyst, which works by adsorbing both the hydrogen gas and the nitrobenzoate ester onto its surface, thereby lowering the activation energy of the reaction.[6]

The reduction of a nitroaromatic compound is a complex process that proceeds through several intermediates. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then finally converted to the corresponding amine.[7][8] It is a highly exothermic reaction, a critical consideration for process safety and scale-up.[9]

Visualizing the Reaction Pathway

The pathway from a nitrobenzoate ester to an aminobenzoate ester can be visualized as a multi-step process on the catalyst surface.

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitrobenzoate ester.

The Choice of Catalyst: A Critical Decision

The selection of an appropriate catalyst is paramount for achieving high yield, purity, and chemoselectivity. Several heterogeneous catalysts are commonly employed, each with distinct advantages and considerations.

| Catalyst | Key Characteristics & Applications | Considerations |

| Palladium on Carbon (Pd/C) | The most widely used catalyst due to its high activity and efficiency.[10] Effective for the reduction of both aromatic and aliphatic nitro groups.[10] | Can be pyrophoric, especially after use and when dry.[11][12] May catalyze dehalogenation in substrates containing aryl halides. |

| Platinum on Carbon (Pt/C) | A highly active catalyst, often used for more challenging reductions. | Can also be pyrophoric. May lead to over-reduction of the aromatic ring under harsh conditions. |

| Raney® Nickel | A cost-effective alternative to precious metal catalysts.[13] Often used when dehalogenation is a concern with Pd/C.[10][14] | Pyrophoric and requires careful handling.[13] Typically used as a slurry.[6] |

| Homogeneous Catalysts (e.g., Rh, Ru complexes) | Offer high selectivity and can operate under milder conditions.[15][16] | Catalyst removal can be more complex than with heterogeneous catalysts. May be more expensive. |

Experimental Protocols

The following protocols provide a detailed methodology for the catalytic hydrogenation of a model substrate, methyl 3-nitrobenzoate, using palladium on carbon (Pd/C). These can be adapted for other substrates and catalysts with appropriate modifications.

General Experimental Workflow

The overall process, from starting material to the final product, involves several key stages.

Caption: A typical workflow for the catalytic hydrogenation of methyl 3-nitrobenzoate.[1]

Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Technique)

This protocol is suitable for small-scale reactions where high pressure is not required.

Materials and Reagents:

-

Methyl 3-nitrobenzoate

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (ACS grade or higher)

-

Nitrogen gas (high purity)

-

Hydrogen gas (high purity, in a balloon)

-

Celite® 545

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet adapter with stopcock

-

Rubber septa

-

Vacuum/nitrogen manifold

-

Filtration apparatus (e.g., Büchner funnel, filter flask)

Procedure:

-

Vessel Preparation: To a clean, dry three-necked flask equipped with a magnetic stir bar, add the weighed amount of 10% Pd/C catalyst.[11]

-

Inerting the System: Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

-

Addition of Solvent and Substrate: Under a positive flow of nitrogen, add methanol to the flask.[11] Then, add the methyl 3-nitrobenzoate.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon.[11] It's important to note that the reduction of a nitro group requires 3 molar equivalents of hydrogen.[11]

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If necessary, the hydrogen balloon can be replaced.[11]

-

Reaction Quenching: Once the reaction is complete, evacuate the flask and backfill with nitrogen to remove all hydrogen.[11]

-

Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[17] Wash the filter cake with additional methanol.